molecular formula C12H9NO4S B13140009 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid

2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B13140009
M. Wt: 263.27 g/mol
InChI Key: ZNQXEYNLIWHYMY-UHFFFAOYSA-N
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Description

2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is a complex organic compound with a unique structure that combines a thiazole ring with a phenolic aldehyde and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps. One common method involves the reaction of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with N,N-dimethylformamide in the presence of n-butyllithium as a catalyst . This reaction produces ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which can then be hydrolyzed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid.

    Reduction: 2-(3-Hydroxymethyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aldehyde and phenolic groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H9NO4S/c1-6-10(12(16)17)18-11(13-6)7-2-3-9(15)8(4-7)5-14/h2-5,15H,1H3,(H,16,17)

InChI Key

ZNQXEYNLIWHYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)O)C=O)C(=O)O

Origin of Product

United States

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